molecular formula C20H31NO2 B1615974 Metcaraphen CAS No. 561-79-5

Metcaraphen

Cat. No. B1615974
CAS RN: 561-79-5
M. Wt: 317.5 g/mol
InChI Key: PZXHGLCYRMTHNF-UHFFFAOYSA-N
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Description

Metcaraphen is a novel compound that has gained attention from the scientific community due to its potential as a research tool. This compound has unique properties that make it useful in various scientific applications.

Mechanism Of Action

Metcaraphen acts as a selective antagonist of the serotonin 5-HT2A receptor. It binds to the receptor and prevents the binding of serotonin, which is the natural ligand of the receptor. This results in a decrease in the receptor's activity and a reduction in the downstream signaling pathways that are activated by the receptor.

Biochemical And Physiological Effects

The biochemical and physiological effects of Metcaraphen are dependent on the specific application and experimental conditions. In general, it has been shown to decrease the activity of the 5-HT2A receptor and reduce the downstream signaling pathways that are activated by the receptor. This can lead to changes in neurotransmitter release, neuronal excitability, and synaptic plasticity.

Advantages And Limitations For Lab Experiments

One of the main advantages of Metcaraphen is its selectivity for the 5-HT2A receptor. This allows researchers to specifically target this receptor and investigate its role in various physiological and pathological processes. However, one limitation of Metcaraphen is its relatively low potency compared to other 5-HT2A receptor antagonists. This can make it challenging to achieve the desired level of receptor blockade in some experiments.

Future Directions

There are several future directions for research with Metcaraphen. One area of interest is the role of the 5-HT2A receptor in psychiatric disorders such as schizophrenia and depression. Metcaraphen could be used to investigate the effects of drugs that target this receptor in these disorders. Another area of interest is the development of more potent and selective 5-HT2A receptor antagonists based on the structure of Metcaraphen. These compounds could be used to further investigate the role of this receptor in various physiological and pathological processes.
Conclusion
Metcaraphen is a promising research tool that has unique properties that make it useful in various scientific applications. Its selectivity for the 5-HT2A receptor allows researchers to specifically target this receptor and investigate its role in various physiological and pathological processes. While there are some limitations to its use, there are also many future directions for research with this compound.

Scientific Research Applications

Metcaraphen has been used in various scientific applications, including neuroscience, pharmacology, and biochemistry. In neuroscience, it has been used to study the role of the serotonin 5-HT2A receptor in the brain. In pharmacology, it has been used to investigate the effects of drugs on the 5-HT2A receptor. In biochemistry, it has been used to study the interactions between proteins and ligands.

properties

IUPAC Name

2-(diethylamino)ethyl 1-(3,4-dimethylphenyl)cyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO2/c1-5-21(6-2)13-14-23-19(22)20(11-7-8-12-20)18-10-9-16(3)17(4)15-18/h9-10,15H,5-8,11-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXHGLCYRMTHNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1(CCCC1)C2=CC(=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00204647
Record name Metcaraphen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metcaraphen

CAS RN

561-79-5
Record name Metcaraphen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000561795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metcaraphen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METCARAPHEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00LX015OW8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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